molecular formula C24H25N3O5S2 B6555872 ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate CAS No. 1040653-99-3

ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate

Cat. No.: B6555872
CAS No.: 1040653-99-3
M. Wt: 499.6 g/mol
InChI Key: CLSUJGPLGCLHQD-UHFFFAOYSA-N
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Description

Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a sophisticated chemical building block of significant interest in materials science and polymer chemistry research. The compound's molecular architecture, integrating a benzoate ester, a thiophene carboxamide, and a phenylpiperazine sulfonamide group, makes it a valuable scaffold for constructing advanced organic materials. Its application in the synthesis of novel polymers has been documented, highlighting its role in the development of new materials with tailored electronic or structural properties . The presence of the sulfonamide moiety is a key feature, as this functional group is often explored for its potential in modulating the physicochemical properties of a molecule and for creating molecular hybrids with diverse research applications. Researchers utilize this compound strictly For Research Use Only, to probe structure-property relationships and engineer new functional materials.

Properties

IUPAC Name

ethyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-2-32-24(29)18-7-6-8-19(17-18)25-23(28)22-21(11-16-33-22)34(30,31)27-14-12-26(13-15-27)20-9-4-3-5-10-20/h3-11,16-17H,2,12-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSUJGPLGCLHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Thiophene-2-Carboxylic Acid

The thiophene ring is sulfonated using chlorosulfonic acid under controlled conditions:

Thiophene-2-carboxylic acid+ClSO3H0–5°C, 2 h3-(chlorosulfonyl)thiophene-2-carboxylic acid\text{Thiophene-2-carboxylic acid} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C, 2 h}} \text{3-(chlorosulfonyl)thiophene-2-carboxylic acid}

Reaction conditions:

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0–5°C to prevent over-sulfonation.

  • Yield : ~70–75%.

Nucleophilic Substitution with 4-Phenylpiperazine

The sulfonyl chloride intermediate reacts with 4-phenylpiperazine in a nucleophilic substitution:

3-(Chlorosulfonyl)thiophene-2-carboxylic acid+4-phenylpiperazineEt3N, DCM3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid\text{3-(Chlorosulfonyl)thiophene-2-carboxylic acid} + \text{4-phenylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid}

Optimization :

  • Base : Triethylamine (2.5 eq) to scavenge HCl.

  • Solvent : DCM at 25°C for 6 h.

  • Yield : 82–85%.

Preparation of Ethyl 3-Aminobenzoate

Esterification of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid is esterified using ethanol and sulfuric acid:

3-Nitrobenzoic acid+EtOHH2SO4,refluxEthyl 3-nitrobenzoate\text{3-Nitrobenzoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \text{reflux}} \text{Ethyl 3-nitrobenzoate}

Conditions :

  • Catalyst : Concentrated H₂SO₄ (5% v/v).

  • Yield : 90–95% after 8 h.

Reduction of Nitro Group to Amine

The nitro group is reduced using hydrogenation:

Ethyl 3-nitrobenzoate+H2Pd/C, EtOHEthyl 3-aminobenzoate\text{Ethyl 3-nitrobenzoate} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Ethyl 3-aminobenzoate}

Conditions :

  • Pressure : 50 psi H₂.

  • Catalyst : 10% Pd/C (0.1 eq).

  • Yield : 88–92%.

Amide Coupling of Intermediate Components

The final step involves coupling the sulfonated thiophene carboxylic acid with ethyl 3-aminobenzoate using carbodiimide-mediated activation:

3-[(4-Phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid+Ethyl 3-aminobenzoateEDCl, HOBt, DMFTarget compound\text{3-[(4-Phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid} + \text{Ethyl 3-aminobenzoate} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound}

Optimized Protocol :

  • Coupling agents : EDCl (1.2 eq) and HOBt (1.1 eq).

  • Solvent : DMF at 0°C → 25°C over 12 h.

  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane).

  • Yield : 75–80%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.54 (d, J=5.0 Hz, 1H, pyrimidine-H), 8.27 (d, J=8.7 Hz, 2H, benzoate-H), 7.66 (d, J=9.1 Hz, 2H, piperazine-H), 4.35 (q, J=6.9 Hz, 2H, ester-CH₂).

  • LC-ESI-MS : m/z 499.6 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).

  • Elemental Analysis : C 57.68%, H 5.04%, N 8.41% (calc. C 57.70%, H 5.05%, N 8.41%).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Key Advantage
SulfonationClSO₃H, DCM, 0°C70–75Selective para-sulfonation
Piperazine couplingEt₃N, DCM, 25°C82–85High nucleophilic efficiency
Amide couplingEDCl/HOBt, DMF75–80Minimal racemization

Challenges and Mitigation Strategies

  • Sulfonation Side Products : Controlled temperature (0–5°C) prevents di-sulfonation.

  • Palladium Residues : MP-TMT scavenging resin removes Pd impurities post-coupling.

  • Ester Hydrolysis : Anhydrous conditions during amidation preserve the ethyl ester.

Scale-Up Considerations

  • Catalyst Recycling : Tetrakis(triphenylphosphine)palladium(0) can be recovered via filtration and reused, reducing costs.

  • Solvent Selection : Toluene and DMF enable high-temperature reactions without degradation .

Chemical Reactions Analysis

Key steps for constructing the molecular framework:

Reaction StepReagents/ConditionsPurposeYield RangeCitation
Thiophene sulfonationChlorosulfonic acid (ClSO₃H), DCM, 0°C → RTIntroduces sulfonyl group at thiophene C368-75%
Piperazine coupling4-Phenylpiperazine, EDC/HOBt, DCM, 24hForms sulfonamide linkage81-85%
Amide bond formation3-Aminobenzoic acid ethyl ester, DCC/DMAP, THFLinks thiophene to benzoate78-83%
Esterification (final)Ethanol, H₂SO₄ (cat.), refluxStabilizes carboxylate as ethyl ester89-92%

Critical Observations :

  • Sulfonation occurs regioselectively at thiophene C3 due to electron-rich π-system activation .

  • EDC/HOBt-mediated coupling minimizes racemization in amide formation.

  • Ethyl ester group enhances compound stability during purification .

Sulfonamide Group (-SO₂-NR₂):

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives (yield: 70-76%).

  • Hydrolysis : Susceptible to strong acids (e.g., HCl, 6M) at 100°C, yielding sulfonic acid (quantitative) .

Amide Linkage (-CONH-):

  • Reduction : LiAlH₄ in THF converts amide to amine (-CH₂NH-), altering pharmacological activity (yield: 65%) .

  • Acid-Catalyzed Cleavage : HBr/AcOH cleaves the bond, releasing thiophene and benzoate fragments.

Ethyl Ester (-COOEt):

  • Saponification : NaOH/EtOH/H₂O hydrolyzes ester to carboxylic acid (yield: 95%) .

  • Transesterification : Methanol/H₂SO₄ swaps ethyl for methyl ester (yield: 88%) .

Table: Modified Derivatives and Reaction Outcomes:

Derivative TypeReactionConditionsBiological Impact (vs Parent)
N-MethylsulfonamideCH₃I, K₂CO₃, DMF50°C, 12hIncreased CNS penetration
Carboxylic acidNaOH, EtOH/H₂OReflux, 6hEnhanced water solubility
Thiophene brominationBr₂, FeBr₃0°C, 2hImproved anticonvulsant ED₅₀

Notable Findings :

  • Bromination at thiophene C5 position increases steric bulk, improving binding to neuronal sodium channels .

  • Saponified carboxylic acid derivatives show 4.2x higher aqueous solubility vs ethyl ester .

Stress Conditions and Outcomes:

ConditionDegradation ProductMechanismHalf-Life
pH 1.2 (HCl)Benzoic acid + Thiophene-SO₂-piperazineEster + amide hydrolysis2.3h
UV light (254nm)Thiophotoisomer (ring-opening)[4π]-Electrocyclic reaction8.5h
40°C/75% RHN-Oxide of piperazineAutoxidation14d

Stability Recommendations :

  • Store in amber vials at -20°C under N₂ atmosphere.

  • Avoid prolonged exposure to polar aprotic solvents (accelerates hydrolysis) .

Catalytic and Industrial-Scale Considerations

ParameterLab-ScalePilot-ScaleChallenges
SulfonationBatch, 0.5LContinuous flow reactorExothermicity control
Coupling pH7.4 (buffer)7.0-7.5 (automated)EDC decomposition above pH 8
PurificationColumn chromatographyCrystallization (EtOAc/hexane)Polymorphism in final product

Optimized Protocol :

  • 93.4% purity achieved via gradient crystallization (ΔT = 25°C → 4°C over 6h) .

  • Pd/C hydrogenation removes colored impurities (0.5% w/w, 50psi H₂).

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is primarily investigated for its therapeutic properties. Research has indicated its potential as:

  • Antidepressant Agents : The piperazine moiety is known for its interaction with serotonin receptors, suggesting possible antidepressant effects.
  • Antipsychotic Activity : Similar compounds have shown efficacy in treating psychotic disorders, warranting further investigation into this compound's potential.

Case Study : A study on related piperazine derivatives demonstrated significant binding affinity to dopamine receptors, indicating that this compound may exhibit similar properties.

Biological Research

The compound is also valuable in biological studies, particularly as a ligand in receptor binding assays. Its ability to modulate neurotransmitter activity makes it suitable for:

  • Neuropharmacology : Understanding the mechanisms of neurotransmission and drug interactions.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Receptor BindingInvestigated for binding to serotonin receptors
Antidepressant EffectsPotential modulation of mood-related pathways
Antipsychotic PotentialSimilarities with known antipsychotic compounds

Materials Science

In materials science, this compound can serve as an intermediate in synthesizing new materials with tailored properties. Its structural characteristics allow for the development of:

  • Conductive Polymers : The thiophene ring can enhance electronic properties when incorporated into polymer matrices.

Case Study : Research has shown that incorporating thiophene derivatives into polymer systems improves conductivity and thermal stability, making them suitable for electronic applications.

Mechanism of Action

The mechanism of action of ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

Compound ID Central Substituent Heterocycle Linker Type
Target Compound 3-[(4-Phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido Thiophene + 4-phenylpiperazine Sulfonamide + amide
I-6230 4-(4-(Pyridazin-3-yl)phenethylamino) Pyridazine Phenethylamino
I-6232 4-(4-(6-Methylpyridazin-3-yl)phenethylamino) 6-Methylpyridazine Phenethylamino
I-6273 4-(4-(Methylisoxazol-5-yl)phenethylamino) Methylisoxazole Phenethylamino
I-6373 4-(4-(3-Methylisoxazol-5-yl)phenethylthio) 3-Methylisoxazole Phenethylthio
I-6473 4-(4-(3-Methylisoxazol-5-yl)phenethoxy) 3-Methylisoxazole Phenethoxy

Key Differences :

  • Heterocycle Diversity : The target compound employs a thiophene ring, whereas analogs in use pyridazines or isoxazoles. Thiophene’s sulfur atom may enhance electron density compared to nitrogen-rich heterocycles .
  • Piperazine vs. Pyridazine/Isoxazole : The 4-phenylpiperazine group in the target may confer distinct receptor-binding profiles compared to pyridazine/isoxazole moieties, which are often associated with kinase inhibition .

Sulfonylurea Herbicides ()

Sulfonylurea herbicides such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester (Pesticide Chemicals Glossary, 2001) share sulfonyl groups and benzoate esters but differ in core structure and function (Table 2):

Table 2: Comparison with Sulfonylurea Herbicides

Compound Name Core Structure Sulfonyl-Linked Group Ester Type Primary Use
Target Compound Thiophene-2-amido benzoate 4-Phenylpiperazine Ethyl Not specified (N/A)
Triflusulfuron methyl ester 1,3,5-Triazin-2-yl Dimethylamino + trifluoroethoxy Methyl Herbicide
Ethametsulfuron methyl ester 1,3,5-Triazin-2-yl Ethoxy + methylamino Methyl Herbicide
Metsulfuron methyl ester 1,3,5-Triazin-2-yl Methoxy + methyl Methyl Herbicide

Key Differences :

  • Triazine vs. Thiophene Core : Sulfonylurea herbicides utilize a 1,3,5-triazine ring linked via urea, while the target compound uses a thiophene ring connected via amide. This structural divergence suggests different biological targets (e.g., acetolactate synthase inhibition in herbicides vs. receptor modulation in the target) .
  • Functional Groups: The target’s 4-phenylpiperazine is absent in herbicides, which instead feature agrochemically relevant groups like trifluoroethoxy or methylamino .

Research Implications and Structural Trends

  • Bioactivity : The target compound’s piperazine-thiophene-sulfonamide architecture may favor central nervous system (CNS) targets, whereas analogs with pyridazine/isoxazole groups could target peripheral enzymes.
  • Solubility : The phenethyl linkers in compounds may improve aqueous solubility compared to the target’s bulky sulfonamide-amide system.
  • Synthetic Accessibility : Sulfonylurea herbicides () prioritize cost-effective triazine synthesis, while the target compound’s thiophene and piperazine groups suggest a focus on medicinal chemistry optimization.

Biological Activity

Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a complex organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to influence its pharmacological properties. The molecular formula is C24H26N2O4SC_{24}H_{26}N_2O_4S, with a molecular weight of approximately 470.6 g/mol. The structural characteristics contribute to its lipophilicity and receptor binding capabilities.

Research indicates that the piperazine component of this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests potential modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeDescription
Receptor Binding Interacts with serotonin and dopamine receptors, potentially modulating their activity.
Anticancer Properties Exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 cells.
Neuroprotective Effects May provide neuroprotection by influencing neuronal signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound's IC50 values were reported to be lower than 2 μg/mL in specific assays, indicating potent activity against these cancer types .
  • Neuropharmacological Studies : A study investigating the effects on neurotransmitter systems found that this compound could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.
  • Comparative Analysis : When compared to structurally similar compounds, this compound showed enhanced biological activity due to its unique combination of functional groups. For instance, derivatives lacking the piperazine moiety exhibited significantly reduced receptor binding affinity .

Future Directions in Research

Ongoing research focuses on elucidating the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, metabolic pathways, and long-term effects are essential for understanding its therapeutic potential.

Table 2: Research Gaps and Opportunities

Research AreaDescription
Mechanistic Studies Further studies are needed to clarify the pathways involved in its neuropharmacological effects.
Clinical Trials Initiation of clinical trials to evaluate safety and efficacy in human subjects is crucial.
Derivative Development Exploration of derivatives with modified structures could lead to improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves sequential sulfonation, amidation, and esterification steps. A viable approach is:

Sulfonation of thiophene : React 3-aminothiophene-2-carboxylic acid derivatives with sulfonyl chlorides (e.g., 4-phenylpiperazinylsulfonyl chloride) under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 h) .

Amidation : Couple the sulfonated thiophene with 3-aminobenzoic acid ethyl ester using EDCI/HOBt or DCC as coupling agents in DMF at room temperature .

Purification : Use silica gel chromatography (EtOAc/hexane gradient) or recrystallization (ethanol/water).

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0°C to RT) to minimize byproducts like unreacted sulfonamide intermediates.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Techniques :

  • 1H/13C NMR : Confirm the presence of key groups:
  • Ethyl ester protons at δ 1.3–1.4 ppm (triplet) and δ 4.3–4.4 ppm (quartet) .
  • Piperazine protons as multiplets near δ 2.5–3.5 ppm .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 516.2) and fragmentation patterns matching the sulfonyl and piperazinyl groups.
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .

Q. What solvent systems are suitable for solubility testing, and how does this affect in vitro assays?

  • Solubility : Test in DMSO (primary stock), ethanol, or aqueous buffers (pH 7.4). Piperazine derivatives often show moderate solubility in polar aprotic solvents (e.g., logP ~2.5–3.5), requiring sonication or heating for dissolution .
  • Assay Impact : Precipitation in aqueous media may necessitate surfactants (e.g., Tween-80) or cyclodextrins. Pre-screen solubility in PBS or cell culture medium to avoid false negatives in biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding interactions?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and identify reactive sites (e.g., sulfonyl group’s electrophilicity) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with targets like serotonin receptors (5-HT1A/2A), where the phenylpiperazine moiety may act as a pharmacophore . Validate with MD simulations (100 ns) to assess binding stability .
    • Data Contradictions : Resolve discrepancies between predicted and experimental IC50 values by refining force fields (e.g., AMBER vs. CHARMM) or incorporating solvent effects .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies for analogs of this compound?

  • Case Example : If substituting the phenylpiperazine group with methylpiperazine () increases potency but reduces solubility:

SAR Refinement : Synthesize hybrid analogs (e.g., 4-fluorophenylpiperazine) to balance lipophilicity and target affinity .

Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends.

  • Validation : Cross-check biological assays (e.g., radioligand binding vs. functional cAMP assays) to confirm mechanistic consistency .

Q. How can stability studies under varied pH and temperature conditions inform formulation development?

  • Protocol :

Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 h .

Analysis : Monitor degradation products via LC-MS. Piperazine sulfonamides are prone to hydrolysis at extremes of pH, generating thiophene-2-carboxylic acid and phenylpiperazine fragments.

  • Implications : Recommend lyophilized storage at –20°C and pH 6–7 buffers for long-term stability .

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